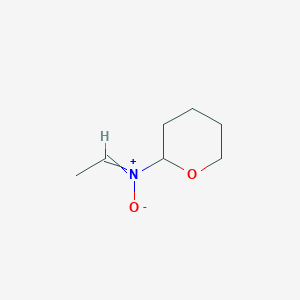![molecular formula C15H20N2Si2 B14270773 {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile CAS No. 137031-86-8](/img/structure/B14270773.png)
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile is a chemical compound with the molecular formula C15H20N2Si2 It is known for its unique structure, which includes a pentamethyldisilanyl group attached to a phenyl ring, further connected to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile typically involves the reaction of 4-(pentamethyldisilanyl)benzaldehyde with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological membranes and proteins, potentially modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
- {[4-(Trimethylsilyl)phenyl]methylidene}propanedinitrile
- {[4-(Dimethylsilyl)phenyl]methylidene}propanedinitrile
- {[4-(Triethylsilyl)phenyl]methylidene}propanedinitrile
Uniqueness
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile stands out due to its pentamethyldisilanyl group, which imparts unique steric and electronic properties. This makes it more stable and reactive under certain conditions compared to its analogs with smaller silyl groups. Additionally, its ability to form stable complexes with metal ions and interact with biological systems highlights its potential for diverse applications in research and industry.
Properties
CAS No. |
137031-86-8 |
|---|---|
Molecular Formula |
C15H20N2Si2 |
Molecular Weight |
284.50 g/mol |
IUPAC Name |
2-[[4-[dimethyl(trimethylsilyl)silyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H20N2Si2/c1-18(2,3)19(4,5)15-8-6-13(7-9-15)10-14(11-16)12-17/h6-10H,1-5H3 |
InChI Key |
PNTVHUSOWYBPCI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



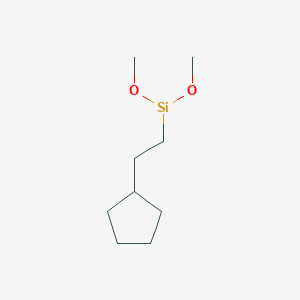
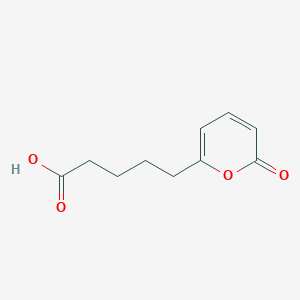
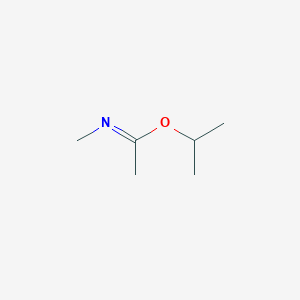
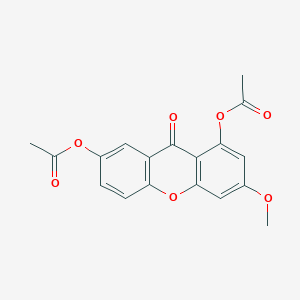

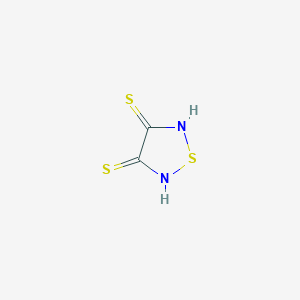
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)

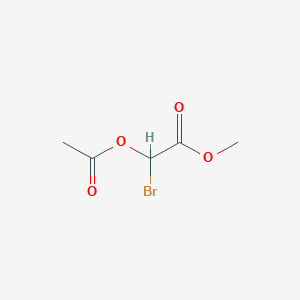

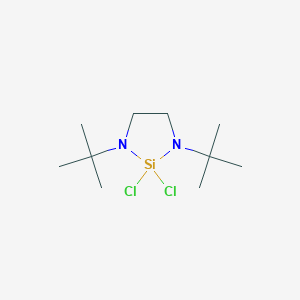
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
